Hexadecane-1-d

概要

説明

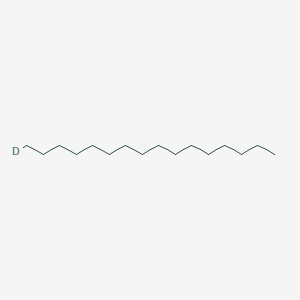

Hexadecane-1-d is a deuterated form of hexadecane, an alkane hydrocarbon with the chemical formula CH₃(CH₂)₁₄CH₂D. This compound consists of a chain of sixteen carbon atoms with a deuterium atom replacing one of the hydrogen atoms at the terminal position. This compound is often used in scientific research due to its unique properties and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions

Hexadecane-1-d can be synthesized through the deuteration of hexadecane. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using a deuterium gas atmosphere in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient exchange.

Industrial Production Methods

In an industrial setting, this compound is produced using similar catalytic exchange methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.

化学反応の分析

Types of Reactions

Hexadecane-1-d undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hexadecanoic acid (palmitic acid) using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.

Substitution: The deuterium atom in this compound can be replaced by other atoms or groups through substitution reactions. For example, halogenation can replace the deuterium atom with a halogen atom using reagents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: Hydrogen gas (H₂) with a catalyst such as platinum or palladium

Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

Oxidation: Hexadecanoic acid (palmitic acid)

Reduction: No significant change as this compound is already saturated

Substitution: Halogenated hexadecane derivatives

科学的研究の応用

Chemical and Physical Properties

Hexadecane-1-d has a molecular formula of C16H34 and is characterized by its high boiling point and inertness to most chemical reactions. It is insoluble in water but soluble in non-polar solvents, making it suitable for various applications.

Biochemical Studies

This compound is utilized in biochemical research for several purposes:

- Substrate for Microbial Growth : It serves as a sole carbon source for specific bacterial strains, facilitating studies on microbial degradation and bioremediation processes. For example, research demonstrated that nitrate-reducing bacteria could effectively degrade this compound, indicating its potential in bioremediation strategies for contaminated environments .

- Emulsification Studies : this compound is used to investigate the properties of emulsifiers derived from natural sources, such as wheat proteins. Studies have shown that certain wheat seed proteins can act as effective emulsifiers when combined with hexadecane, which aids in understanding protein-oil interactions .

Environmental Applications

This compound plays a role in environmental science:

- Bioremediation : It has been explored for its efficacy in bioremediation of hydrocarbon-contaminated soils. Research indicates that alternating bioremediation techniques can enhance the degradation rate of hexadecane in soil, achieving up to 78.5% degradation after 45 days .

- Phase Change Material : this compound is also studied as a phase change material (PCM) due to its thermal properties. When combined with materials like exfoliated graphite nanoplatelets (xGnP), it shows promise for improving thermal energy storage in building materials .

Degradation Rates of this compound

| Treatment Method | Degradation Rate (%) | Time Frame (Days) |

|---|---|---|

| Bioremediation Alone | 1.9 | 9 |

| Electrokinetics Alone | 1.9 | 9 |

| Combined Treatment | 78.5 | 45 |

Emulsification Efficiency of Wheat Proteins with this compound

| Protein Source | Emulsification Efficiency (%) |

|---|---|

| Wheat Protein CM3 | 75 |

| Soy Protein | 60 |

| Casein | 55 |

Case Study on Biodegradation

In a study conducted on the anaerobic biodegradation of this compound by nitrate-reducing bacteria, researchers established cultures using sediment from Onondaga Lake, New York. The results indicated that hexadecane could effectively support microbial growth while facilitating the reduction of nitrates in the medium . The study highlighted the potential for using hexadecane as a model compound for assessing biodegradation pathways.

Case Study on Emulsification

A recent investigation into the emulsifying properties of this compound revealed that wheat proteins could stabilize oil-in-water emulsions effectively. This study was significant for food science and pharmaceuticals, where stable emulsions are crucial for product formulation . The findings suggest that hexadecane can be utilized to enhance the stability and texture of emulsified products.

作用機序

The mechanism of action of hexadecane-1-d is primarily related to its hydrophobic properties and its ability to interact with lipid membranes. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

類似化合物との比較

Hexadecane-1-d can be compared with other similar compounds, such as:

Hexadecane: The non-deuterated form of this compound, with the chemical formula CH₃(CH₂)₁₄CH₃. Hexadecane is commonly used as a reference compound in various chemical and industrial applications.

Hexadecane-1,16-diol: A diol derivative of hexadecane with hydroxyl groups at both terminal positions. This compound is used in the synthesis of surfactants and other specialty chemicals.

Hexadecane-1-sulfonic acid: A sulfonic acid derivative of hexadecane, used in the production of detergents and surfactants.

This compound is unique due to the presence of the deuterium atom, which imparts distinct properties useful in isotopic labeling and tracing studies. Its applications in NMR spectroscopy and other analytical techniques make it a valuable compound in scientific research.

生物活性

Hexadecane-1-d, a deuterated form of hexadecane, is a saturated hydrocarbon that has garnered attention in various biological studies due to its unique properties and applications. This article delves into the biological activity of this compound, focusing on its degradation by microbial strains, metabolic pathways, and potential pharmacological implications.

Overview of this compound

Hexadecane (C16H34) is a straight-chain alkane with significant environmental and industrial relevance. The deuterated variant, this compound (C16H33D), is utilized in research to trace metabolic pathways and understand degradation processes in microbial systems. Its stable isotopic labeling allows for precise tracking in biological assays.

Microbial Degradation of this compound

Microbial Utilization

Several bacterial strains have been identified as capable of utilizing hexadecane as a carbon source. Notably, Pseudomonas species exhibit substantial degradation capabilities. A study demonstrated that Pseudomonas synxantha LSH-7 could absorb hexadecane quantitatively, showing chemotactic movement towards it rather than its metabolic intermediates .

Degradation Efficiency

Research indicates that different bacterial strains exhibit varying efficiencies in degrading hexadecane. For instance:

| Bacterial Strain | Degradation Efficiency (%) | Conditions |

|---|---|---|

| Pseudomonas aeruginosa | 96% | 1% hexadecane in MSM medium |

| Acinetobacter RAG-IB2 | 78% | 1% hexadecane in MSM medium |

| Rhodococcus erythropolis | Fastest growth observed | MSM with 1% hexadecane |

The optimal concentration for bacterial growth and enzyme activity was found to be around 10 mg/L of hexadecane, beyond which the growth rate significantly decreased due to the toxic effects of higher concentrations .

Enzymatic Activity Related to this compound Degradation

Enzyme Production

The enzymatic breakdown of hexadecane involves several key enzymes, including alkane hydroxylases and dehydrogenases. Studies have shown that intracellular alkane hydroxylase activity peaks at approximately 230 U/mg after three days of incubation .

Extracellular Enzyme Activity

Extracellular enzymes also play a crucial role in the degradation process. For example, one study reported a peak extracellular alkane hydroxylase activity of 125 U/mg at day one, stabilizing thereafter . This suggests that both intracellular and extracellular enzymes are vital for efficient biodegradation.

Case Study 1: Bioremediation Applications

A study focused on modeling the bioremediation of hexadecane from contaminated soil using pure cultures of Acinetobacter and Acromobacter. The research employed statistical analyses to optimize conditions for maximum hexadecane removal efficiency . Results indicated significant variations in degradation rates based on microbial strain and environmental conditions.

Case Study 2: Pharmacological Insights

In pharmacological contexts, hexadecane derivatives have been explored for their neuroprotective properties. A compound derived from hexadecane exhibited potential neuroprotective effects in neuronal cell cultures, indicating possible therapeutic applications for neurodegenerative diseases .

特性

IUPAC Name |

1-deuteriohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAYPVUWAIABOU-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486641 | |

| Record name | Hexadecane-1-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211101-04-1 | |

| Record name | Hexadecane-1-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 211101-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。